molecular formula C10H22Cl2N2O B1487323 4-(2-Ethyl-3-pyrrolidinyl)morpholine dihydrochloride CAS No. 2205384-17-2

4-(2-Ethyl-3-pyrrolidinyl)morpholine dihydrochloride

Cat. No. B1487323
M. Wt: 257.2 g/mol
InChI Key: OLGXLPKUVYQXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-Ethyl-3-pyrrolidinyl)morpholine dihydrochloride” is a chemical compound with the molecular weight of 184.28 . It is also known by its IUPAC name "4-(4-ethyl-3-pyrrolidinyl)morpholine" .


Molecular Structure Analysis

The InChI code for “4-(2-Ethyl-3-pyrrolidinyl)morpholine dihydrochloride” is "1S/C10H20N2O/c1-2-9-7-11-8-10 (9)12-3-5-13-6-4-12/h9-11H,2-8H2,1H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“4-(2-Ethyl-3-pyrrolidinyl)morpholine dihydrochloride” is a liquid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the searched resources.

Safety And Hazards

This compound has been classified with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The pyrrolidine ring, a key feature of “4-(2-Ethyl-3-pyrrolidinyl)morpholine dihydrochloride”, is a versatile scaffold in drug discovery . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . These features suggest that pyrrolidine compounds, including “4-(2-Ethyl-3-pyrrolidinyl)morpholine dihydrochloride”, may have potential in the development of new drugs with different biological profiles .

properties

IUPAC Name

4-(2-ethylpyrrolidin-3-yl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-2-9-10(3-4-11-9)12-5-7-13-8-6-12;;/h9-11H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGXLPKUVYQXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCN1)N2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Ethyl-3-pyrrolidinyl)morpholine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Ethyl-3-pyrrolidinyl)morpholine dihydrochloride
Reactant of Route 2
4-(2-Ethyl-3-pyrrolidinyl)morpholine dihydrochloride
Reactant of Route 3
4-(2-Ethyl-3-pyrrolidinyl)morpholine dihydrochloride
Reactant of Route 4
4-(2-Ethyl-3-pyrrolidinyl)morpholine dihydrochloride
Reactant of Route 5
4-(2-Ethyl-3-pyrrolidinyl)morpholine dihydrochloride
Reactant of Route 6
4-(2-Ethyl-3-pyrrolidinyl)morpholine dihydrochloride

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